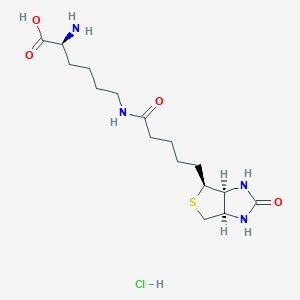
H-Lys(biotinyl)-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(biotinyl)-OH.HCl, also known as biocytin hydrochloride, is a biotinylated derivative of lysine. Biotinylation is the process of attaching biotin to proteins and other macromolecules. This compound is widely used in biochemical research due to the strong affinity between biotin and avidin/streptavidin, which allows for the detection, purification, and immobilization of biotinylated molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(biotinyl)-OH.HCl typically involves the biotinylation of lysine. One common method is the solid-phase peptide synthesis (SPPS), where biotin is attached to the lysine residue during the peptide assembly process. The biotinylation can be achieved using biotinylation reagents such as Fmoc-PEG Biotin NovaTag™ resin, which provides better solubility and improved binding to avidin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS techniques. The process includes the use of automated synthesizers, where the peptide is assembled on a solid support, and biotin is incorporated at the desired position. The final product is then cleaved from the resin and purified using standard chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys(biotinyl)-OH.HCl undergoes various chemical reactions, including:
Substitution Reactions: The biotinyl group can be substituted with other functional groups to modify the compound’s properties.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include biotinylation reagents such as NHS-biotin and biotin-PEG derivatives.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT).
Major Products Formed
The major products formed from these reactions include various biotinylated derivatives, which can be used for different applications in biochemical research .
Wissenschaftliche Forschungsanwendungen
H-Lys(biotinyl)-OH.HCl has numerous applications in scientific research:
Chemistry: Used in affinity purification and labeling of biomolecules.
Biology: Employed in studying protein-protein interactions, cell surface labeling, and receptor localization.
Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and western blotting.
Industry: Applied in the development of biosensors and drug delivery systems
Wirkmechanismus
The primary mechanism of action of H-Lys(biotinyl)-OH.HCl involves the strong binding affinity between biotin and avidin/streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the specific and stable binding of biotinylated molecules to avidin/streptavidin-conjugated surfaces. This property is exploited in various biochemical assays and purification techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(biotin)-OH: Another biotinylated lysine derivative used in peptide synthesis.
N-Biotinyl-NH-PEG derivatives: These compounds offer similar biotinylation capabilities with different spacer lengths to reduce steric hindrance.
Uniqueness
H-Lys(biotinyl)-OH.HCl is unique due to its specific structure, which allows for efficient biotinylation and strong binding to avidin/streptavidin. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various biochemical applications .
Eigenschaften
Molekularformel |
C16H29ClN4O4S |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H/t10-,11-,12-,14-;/m0./s1 |
InChI-Schlüssel |
FMGQMNFQNPUYBS-KCPPUHGDSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2.Cl |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




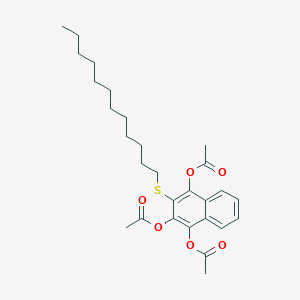
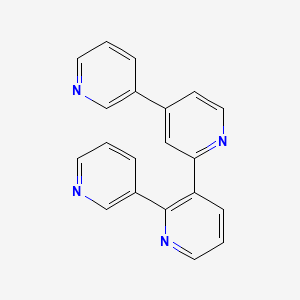
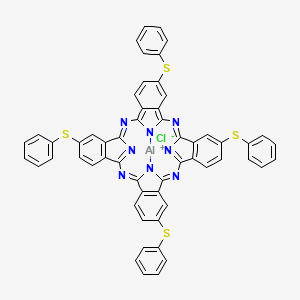
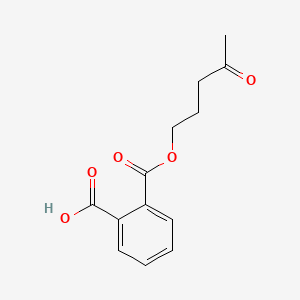

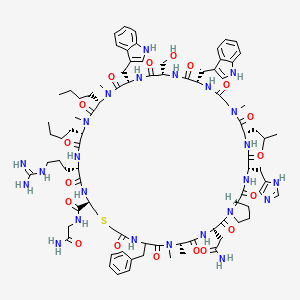
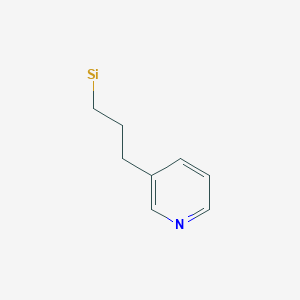
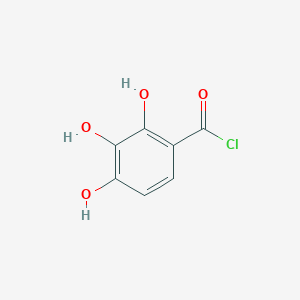

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
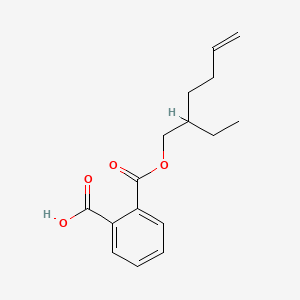
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
